3-{4-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(4-{4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}piperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound that features a benzotriazine ring, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}piperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazine ring, followed by the introduction of the butanoyl group. The piperazine ring is then incorporated, and finally, the thiophene ring is added. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-{4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}piperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule
Scientific Research Applications
Chemistry
In chemistry, 3-(4-{4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}piperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules could make it useful in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways, inhibit enzymes, or interact with specific receptors. These properties could make it a candidate for the development of new pharmaceuticals.
Industry
In industry, 3-(4-{4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}piperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione could be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may impart desirable characteristics, such as increased stability, flexibility, or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-{4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}piperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-{4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}piperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione: This compound itself serves as a reference point for comparison.
3-(4-{4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}piperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione analogs: These are structurally similar compounds with slight modifications, such as different substituents on the rings or variations in the length of the carbon chains.
Uniqueness
The uniqueness of 3-(4-{4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}piperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione lies in its specific combination of functional groups and ring structures This unique arrangement allows it to participate in a wide range of chemical reactions and to interact with various biological targets in ways that similar compounds may not
Properties
Molecular Formula |
C19H25N5O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[4-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C19H25N5O4S/c25-18(23-11-9-22(10-12-23)15-7-13-29(27,28)14-15)6-3-8-24-19(26)16-4-1-2-5-17(16)20-21-24/h1-2,4-5,15H,3,6-14H2 |
InChI Key |
ACPQXQTWSNCKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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